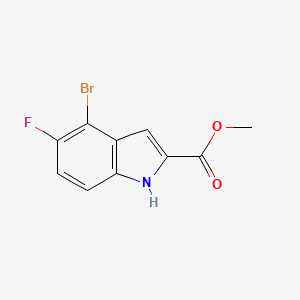

![molecular formula C14H12N2 B2578476 2-[(2-Methylphenyl)amino]benzonitrile CAS No. 52577-72-7](/img/structure/B2578476.png)

2-[(2-Methylphenyl)amino]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Methylphenyl)amino]benzonitrile is a chemical compound . It is a chemically stable yellow solid that readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Physical And Chemical Properties Analysis

This compound is a chemically stable yellow solid . It readily forms salts when it encounters acid . It can be oxidized to nitrogen oxide by oxidants but has certain toxicity . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .科学的研究の応用

Organic Synthesis Applications

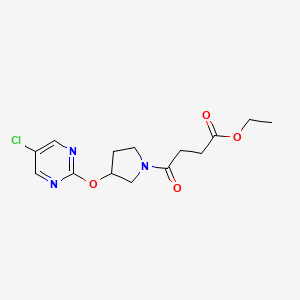

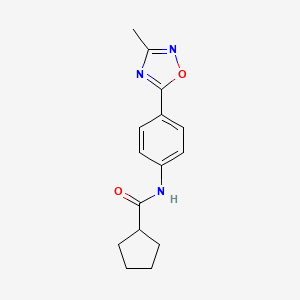

A key application of such compounds involves the development of new synthetic methodologies. For instance, the rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles demonstrates the utility of these compounds in complex organic synthesis, offering moderate to good yields of products with various substituents (Dong et al., 2015). Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlights its relevance in pharmaceutical intermediate production (Ju Xiu-lia, 2015).

Antitumor Applications

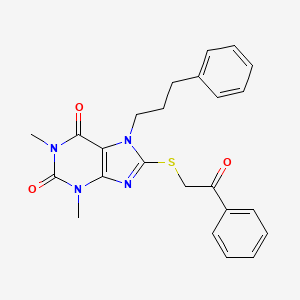

2-(4-Aminophenyl)benzothiazoles, closely related to 2-[(2-Methylphenyl)amino]benzonitrile, have shown potent and selective antitumor properties. These compounds induce cytochrome P450 1A1, which is crucial for their antitumor activity, and have been studied for their effects against breast and ovarian cancer cell lines (Bradshaw et al., 2002).

Materials Science Applications

In the field of materials science, derivatives of this compound have been explored for enhancing the power conversion efficiencies of polymer solar cells. The incorporation of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells, demonstrates the potential of these compounds in improving energy conversion efficiency through structural ordering of polymer chains (Jeong et al., 2011).

Corrosion Inhibition

Amine derivative compounds, including 2-[(2-hydroxybenzyl)amino]benzonitrile, have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies reveal how the structural features of these compounds contribute to their performance as corrosion inhibitors, with specific substituents enhancing inhibition efficiency (Boughoues et al., 2020).

特性

IUPAC Name |

2-(2-methylanilino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSNLJRXHPIPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)

![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)